molecular formula C13H16FNO B15193777 5-((4-Fluorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone CAS No. 97561-78-9

5-((4-Fluorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone

Cat. No.: B15193777
CAS No.: 97561-78-9
M. Wt: 221.27 g/mol
InChI Key: LCCFHKXRTCVOCD-UHFFFAOYSA-N
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Description

5-((4-Fluorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a 4-fluorophenylmethyl group and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Fluorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 3,3-dimethyl-2-pyrrolidinone.

    Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 3,3-dimethyl-2-pyrrolidinone in the presence of a base like sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalysts to lower activation energy and improve selectivity.

    Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-((4-Fluorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-((4-Fluorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Similar in structure but lacks the pyrrolidinone ring.

    3,3-Dimethyl-2-pyrrolidinone: Lacks the 4-fluorophenylmethyl group.

    N-Methyl-2-pyrrolidinone (NMP): A widely used solvent with a similar pyrrolidinone core but different substituents.

Uniqueness

5-((4-Fluorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is unique due to the combination of its fluorophenyl and dimethylpyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

97561-78-9

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-3,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C13H16FNO/c1-13(2)8-11(15-12(13)16)7-9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16)

InChI Key

LCCFHKXRTCVOCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1=O)CC2=CC=C(C=C2)F)C

Origin of Product

United States

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